Asterriquinone dimethyl ether

Description

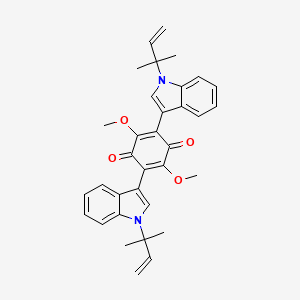

Asterriquinone dimethyl ether (ADME) is a derivative of asterriquinone (ARQ), a bis-indolylquinone secondary metabolite produced by Aspergillus species, notably Aspergillus terreus and Aspergillus sclerotiorum. ARQ derivatives are recognized for their antitumor properties, with structural modifications such as alkylation or methylation significantly altering their bioactivity . ADME, characterized by two methoxy groups replacing hydroxyl positions on the quinone core, exhibits distinct physicochemical and biological properties compared to its parent compound and monoalkyl ether analogs. Its synthesis involves etherification reactions, often employing alkyl halides and base catalysts under reflux conditions .

Properties

CAS No. |

60924-75-6 |

|---|---|

Molecular Formula |

C34H34N2O4 |

Molecular Weight |

534.6 g/mol |

IUPAC Name |

2,5-dimethoxy-3,6-bis[1-(2-methylbut-3-en-2-yl)indol-3-yl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C34H34N2O4/c1-9-33(3,4)35-19-23(21-15-11-13-17-25(21)35)27-29(37)32(40-8)28(30(38)31(27)39-7)24-20-36(34(5,6)10-2)26-18-14-12-16-22(24)26/h9-20H,1-2H2,3-8H3 |

InChI Key |

XXFUEPJMSRNLDG-UHFFFAOYSA-N |

SMILES |

CC(C)(C=C)N1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)OC)C4=CN(C5=CC=CC=C54)C(C)(C)C=C)OC |

Canonical SMILES |

CC(C)(C=C)N1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)OC)C4=CN(C5=CC=CC=C54)C(C)(C)C=C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

ADME shares a bis-indolylquinone backbone with other asterriquinones but differs in substituents (Table 1). Key analogs include:

- Asterriquinone (ARQ): The parent compound with hydroxyl groups at key positions, demonstrating moderate cytotoxicity .

- ARQ Monoalkyl Ethers: Mono-substituted derivatives (e.g., ARQ monohexyl ether) with enhanced hydrophobicity and cytotoxicity .

- Petromurin Methyl Ethers : Structurally related compounds from Aspergillus sclerotiorum, such as petromurin C methyl ether, which exhibit weak activity against HeLa cells .

- Di-O-Methylasterriquinol D: A dimethyl ether derivative with a molecular formula of C₂₆H₂₄N₂O₄, isolated from Aspergillus spp., showing variable antitumor effects depending on oxidation states .

Cytotoxic Activity

ADME’s bioactivity starkly contrasts with its analogs:

- ARQ Monoalkyl Ethers: Cytotoxicity increases with alkyl chain length. For example, ARQ monohexyl ether showed an IC₅₀ of 1.8 µM against P388 murine leukemia cells, compared to ARQ’s IC₅₀ of 5.2 µM . This correlates with higher hydrophobicity (log P = 4.5 vs. 2.1 for ARQ), promoting cellular uptake .

- ADME : Despite greater hydrophobicity (log P ~3.0), ADME is inactive in cytotoxicity assays, likely due to steric hindrance or loss of hydroxyl groups critical for DNA interstrand cross-linking .

- Asterriquinone C-1 Methyl Ether: A mono-methylated derivative active against HeLa cells (IC₅₀ = 8.3 µM), highlighting the importance of substituent position .

Mechanism of Action

- ARQ and Monoalkyl Ethers: Induce apoptosis via DNA cross-linking and G1 phase cell cycle arrest .

- ADME: Lacks DNA-binding capacity due to methoxy groups, rendering it non-cytotoxic .

Data Tables

Key Research Findings

Hydrophobicity-Activity Relationship: Monoalkyl ethers’ cytotoxicity correlates with hydrophobicity, enhancing membrane permeability and intracellular accumulation .

Structural Determinants of Inactivity : Dimethylation abolishes cytotoxicity by blocking functional groups essential for DNA interaction .

Species-Specific Variations : Aspergillus sclerotiorum-derived methyl ethers (e.g., petromurin derivatives) show weaker activity than A. terreus analogs, suggesting biosynthetic pathway differences .

Q & A

Q. What are the established methodologies for synthesizing asterriquinone dimethyl ether, and how can purity be optimized?

this compound synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or quinone derivatization. To optimize purity, researchers should:

- Apply factorial design to test variables (e.g., reaction temperature, solvent polarity, catalyst concentration) and identify optimal conditions .

- Use high-performance liquid chromatography (HPLC) with UV-Vis detection for purity assessment, referencing protocols from peer-reviewed journals .

- Document synthesis parameters rigorously (e.g., reagent batch numbers, storage conditions) to ensure reproducibility .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

- Spectroscopic methods : Nuclear magnetic resonance (NMR) for carbon-hydrogen framework analysis, complemented by Fourier-transform infrared spectroscopy (FTIR) for functional group identification .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray crystallography : For definitive structural elucidation, though this requires high-purity crystalline samples .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Follow hazard mitigation strategies similar to volatile organic compounds:

Q. How can researchers design initial bioactivity screening assays for this compound?

- Use pre-experimental designs for preliminary screening:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to explore this compound’s pharmacological potential?

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Meta-analysis framework :

- Systematically review experimental conditions (e.g., cell line variability, assay incubation times) across studies .

- Use sensitivity analysis to identify parameters most affecting outcomes (e.g., solvent choice, concentration ranges) .

- Replicate conflicting studies under standardized protocols and publish null results to clarify reproducibility .

Q. How do in vitro and in vivo models differ in evaluating this compound’s efficacy, and how can these be integrated?

- In vitro : Focus on mechanistic studies (e.g., enzyme inhibition assays) with controlled variables .

- In vivo : Use rodent models for pharmacokinetics and toxicity profiling, employing pretest-posttest designs to measure dose-dependent effects .

- Integration : Cross-validate findings using linked data approaches , such as aligning in vitro IC50 values with in vivo bioavailability metrics .

Q. What experimental designs are optimal for studying synergistic effects between this compound and other therapeutics?

- Factorial design : Vary concentrations of this compound and co-administered drugs (e.g., cisplatin) to identify synergistic combinations .

- Example design matrix:

| Factor | Levels |

|---|---|

| Asterriquinone dose | 0 μM, 5 μM, 10 μM |

| Cisplatin dose | 0 μM, 2 μM, 4 μM |

Q. How can this compound’s stability under varying pH and temperature conditions be systematically evaluated?

Q. What methodologies are effective for identifying this compound’s molecular targets in disease pathways?

- Chemoproteomics : Use affinity chromatography with asterriquinone-conjugated beads to isolate binding proteins .

- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound’s bioactivity .

- Molecular docking simulations : Prioritize candidate targets (e.g., kinases, redox enzymes) using in silico models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.